methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a 2,3-dichlorobenzoyl substituent at the 4-position and a methyl ester group at the 2-position. The pyrrole ring, a five-membered aromatic heterocycle, is substituted with a methyl group at the 1-position, enhancing steric and electronic stability. The compound’s structural features align with agrochemical and pharmaceutical motifs, particularly pesticides like pyrazoxyfen, which share dichlorobenzoyl groups .
Properties
IUPAC Name |
methyl 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-17-7-8(6-11(17)14(19)20-2)13(18)9-4-3-5-10(15)12(9)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQZTXSDVTNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,3-dichlorobenzoyl chloride reacts with the pyrrole core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to reduce the dichlorobenzoyl group, potentially leading to the formation of dichlorobenzyl derivatives.
Substitution: Substitution reactions can occur at the pyrrole ring, where various nucleophiles can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Dichlorobenzyl derivatives.
Substitution Products: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in synthetic chemistry.
Biology: In biological research, methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the synthesis of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Heterocyclic Derivatives
Table 1: Key Structural Analogs
Key Differences :
- Core Heterocycle : Pyrrole derivatives exhibit aromaticity with one nitrogen atom, while pyrazoles (e.g., ) contain two adjacent nitrogens, altering electronic properties and hydrogen-bonding capabilities.
Substituent Impact on Bioactivity
- Dichlorobenzoyl vs. Cyano Groups: Dichlorobenzoyl groups (as in the target compound and pyrazoxyfen ) are associated with pesticidal activity due to their ability to disrupt electron transport chains. In contrast, cyano groups (e.g., ) may enhance binding to metalloenzymes.
- Ester Groups : Methyl esters (target compound) offer lower steric hindrance and higher metabolic stability compared to benzyl esters (e.g., ), which may improve bioavailability.
Table 2: Comparative Bioactivity Data
Notes:
- The dichlorobenzoyl group may enhance antimicrobial potency via membrane disruption, similar to pyrazoxyfen’s herbicidal action .
- Antioxidant activity is less likely due to the absence of phenolic or amine groups critical for radical scavenging.
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₄H₁₁Cl₂NO₃
- Molecular Weight : 312.15 g/mol
- CAS Number : 320419-21-4
- Melting Point : 107-109 °C
Antimicrobial Properties
Research indicates that compounds with a pyrrole structure often exhibit antimicrobial activity. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacteria and fungi. The specific compound this compound has been evaluated for its effectiveness against drug-resistant strains of bacteria.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | < 0.016 | Mycobacterium tuberculosis |
| Other Pyrrole Derivatives | Varies | Various Bacterial Strains |
Anti-Tuberculosis Activity
A notable study focused on the design and synthesis of pyrrole-based compounds targeting the MmpL3 protein in Mycobacterium tuberculosis. The results demonstrated that certain derivatives, including those similar to this compound, exhibited potent anti-tubercular activity with minimal cytotoxicity. The compound's mechanism involves interference with mycolic acid biosynthesis, crucial for bacterial cell wall integrity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and biological activity by improving membrane permeability.
- Pyrrole Ring : The pyrrole moiety is essential for biological interactions, particularly in binding to target proteins.
- Carboxylate Group : This functional group is critical for the compound's solubility and interaction with biological targets.
Figure 1: Proposed Binding Interaction of Pyrrole Derivatives with MmpL3
Binding Interaction
Case Study 1: Efficacy Against Drug-resistant Tuberculosis
A recent study evaluated the efficacy of this compound against drug-resistant M. tuberculosis. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many existing antitubercular agents, making it a promising candidate for further development.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests were performed on various cell lines to assess the safety profile of this compound. The compound demonstrated low cytotoxicity (IC50 > 64 µg/mL), suggesting a favorable therapeutic index.
Q & A
Q. What are the optimized synthetic routes for methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of methyl 1-methyl-1H-pyrrole-2-carboxylate with 2,3-dichlorobenzoyl chloride. Key factors include solvent choice (e.g., DCM or DMF), temperature control (0–25°C), and stoichiometric ratios. For example, analogous pyrrole derivatives achieved 23–30% yields when using acyl chlorides, with lower yields attributed to steric hindrance or competing side reactions . Table 1: Comparison of Acylation Yields for Analogous Compounds
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- 1H NMR : Identify pyrrole ring protons (δ 6.0–7.5 ppm), ester methyl groups (δ 3.5–4.3 ppm), and dichlorobenzoyl aromatic signals (δ 7.2–7.6 ppm). Splitting patterns help confirm substitution positions .
- ESIMS : Detect molecular ion peaks ([M+H]+) and fragmentation patterns to verify purity. For example, a related pyrrole-carboxylate derivative showed [M+H]+ at m/z 365.2 .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
Advanced Research Questions
Q. How can contradictions in spectral data or synthetic yields be systematically resolved?
Methodological Answer:
- Reproducibility checks : Repeat reactions under inert atmospheres (Ar/N₂) to exclude moisture or oxygen interference.
- Computational validation : Use DFT calculations to model NMR chemical shifts or reaction pathways, as seen in studies of pyrrole derivatives with Hirshfeld surface analysis .
- Byproduct analysis : Employ LC-MS or preparative TLC to isolate and characterize side products (e.g., dimerization or over-acylation).
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic substitutions?
Methodological Answer:
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrrole ring. For example, the C4 position of pyrrole derivatives is often more reactive due to electron-withdrawing effects of the ester group .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .
Q. How to design experiments to evaluate the compound’s biological activity and structure-activity relationships (SAR)?
Methodological Answer:
Q. What mechanistic insights explain regioselectivity in substitutions on the pyrrole ring?
Methodological Answer:
- Steric and electronic effects : Electron-rich C3/C5 positions of pyrrole are prone to electrophilic attack, but steric bulk from the 1-methyl group can redirect reactivity to C4.
- Directing groups : The ester moiety at C2 acts as a meta-director, favoring substitutions at C4, as observed in similar compounds .
Q. How can low yields in acylation steps be addressed?
Methodological Answer:
Q. What strategies enhance solubility for in vitro biological studies?
Methodological Answer:
- Salt formation : Convert the ester to a hydrochloride salt, increasing aqueous solubility (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
